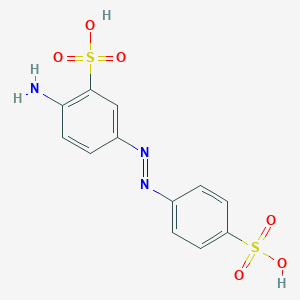

4-Aminoazobenzene-3,4'-disulfonic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Aminoazobenzene-3,4'-disulfonic acid involves various chemical reactions and conditions. For instance, a novel triazene-based polysulfone was synthesized from 4-[(4-aminobenzene)sulfonyl]aniline, also known as Dapsone, using a sodium nitrite/silica sulfuric acid system under solvent-free conditions and in aqueous media. This process was compared to understand the polymerization process and the resulting products . Another study utilized disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives through a multi-component condensation reaction under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. The triazene-based polysulfone mentioned earlier was characterized using FT-IR, 1H-NMR, UV–vis, thermogravimetric and differential thermal analyses, gel permeation chromatography, mass spectrometry, and CHN micro-elemental analysis . Additionally, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hemihydrate were reported, showing that the acid molecules exist as zwitterions and pack in layers with nearly parallel phenyl rings .

Chemical Reactions Analysis

The reactivity of N-hydroxy-N-methyl-4-aminoazobenzene, a compound structurally related to this compound, was studied in the context of hepatic metabolism. It was found that hepatic cytosols catalyzed a PAPS-dependent O-sulfonation of this compound, leading to various reactive sulfuric acid esters that could react with nucleophiles like guanosine, methionine, and ribosomal RNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its related compounds can be inferred from their synthesis and structural analysis. For example, the synthesized triazene-based polysulfone showed an affinity for adsorbing cationic structure dyes such as Rhodamine B and Cationic blue 41, indicating its potential application as a dye adsorbent . The reversed-phase high-performance liquid chromatographic method developed for the separation and determination of 4-amino-azobenzene-4',5-disulfonic acid (AABDS) and its process-related impurities in industrial wastewater effluents suggests its solubility and interaction with chromatographic media .

Scientific Research Applications

Dye Synthesis and Application :

- Used in preparing new acid dyes for dyeing wool and polyamide fabrics, producing red to violet hues with good wash, medium light, and good milling and perspiration fastnesses (Hosseinnezhad et al., 2017).

- Synthesized as part of novel dyes for potential use in wool, silk, and cotton materials, with enhanced antibacterial activity and dyeing qualities (Mohamed et al., 2021).

Pollutant Removal and Environmental Applications :

- Utilized in the synthesis of a triazene-based polysulfone as a dye adsorbent, indicating potential applications in environmental cleanup and wastewater treatment (Khazaei et al., 2013).

Chemical Analysis and Quality Control :

- Involved in a method for separating and determining 4-Aminoazobenzene-4',5'-disulfonic acid and related products in industrial wastewater effluents, aiding in quality assurance and process development (Rao et al., 2000).

- Used in the development of a highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH and cell viability, which may find applications in biochemistry and medical diagnostics (Ishiyama et al., 1997).

Fuel Cell Technology :

- A derivative, sulfonated polyimides from 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid, shows promise as polyelectrolytes for fuel cell applications due to good proton conductivity and water stability (Fang et al., 2002).

Pharmacology and Toxicology :

- Evaluated for its implications in environmental screening, contributing to the understanding of potential carcinogenic activity of various compounds (Ashby et al., 1978).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Aminoazobenzene-3,4’-disulfonic acid is a member of the class of azobenzenes . It is an organic compound that is used in the synthesis of novel acid dyes

Biochemical Pathways

It’s known that azobenzenes can be degraded by certain bacterial strains , suggesting that this compound may interact with microbial metabolic pathways.

Result of Action

It’s known that the compound can be used in the synthesis of novel acid dyes , suggesting that it may interact with textile fibers at a molecular level to produce color.

properties

IUPAC Name |

2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18/h1-7H,13H2,(H,16,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYBHNIOTZBCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059231 | |

| Record name | 4-Aminoazobenzene-3,4'-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101-50-8 | |

| Record name | 4-Aminoazobenzene-3,4′-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57606 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoazobenzene-3,4'-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino-5-[2-(4-sulfophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoazobenzene-3,4'-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoazobenzene-3,4'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3,4′-disulfoazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZQE5CCH2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Aminoazobenzene-3,4'-disulfonic acid utilized in material science?

A1: this compound plays a crucial role in developing advanced materials for environmental remediation. In a recent study [], it was employed as a grafting agent to modify chitosan nanoparticles. The sulfonic groups introduced through this modification significantly enhanced the material's ability to remove heavy metal ions, such as Fe(III), from contaminated water. This modification led to a high sorption capacity for Fe(III), reaching up to 3.0 mmol Fe g−1 under UV light []. This highlights the potential of this compound in creating efficient and sustainable solutions for water purification.

Q2: What is the role of this compound in textile dyeing?

A2: this compound serves as a key component in synthesizing novel direct dyes with potential antimicrobial properties []. Researchers utilized it to create a diazo direct dye by diazotizing it and then coupling it with a chromene derivative []. This dye exhibited promising results when applied to wool, silk, and cotton fabrics, demonstrating good color strength and light fastness []. The study suggests that incorporating this compound into dye structures could lead to textile materials with enhanced aesthetic properties and potential health benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)

![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)